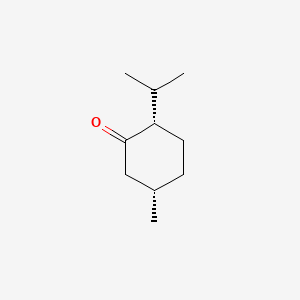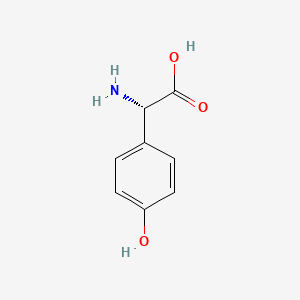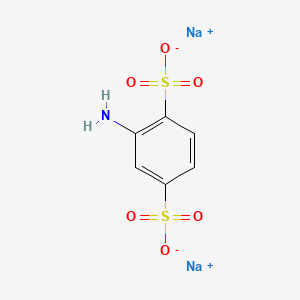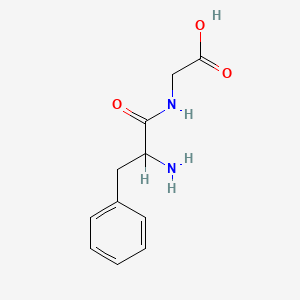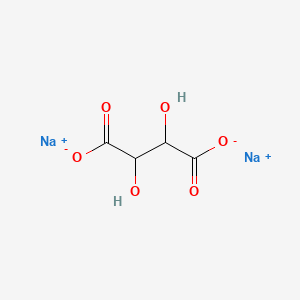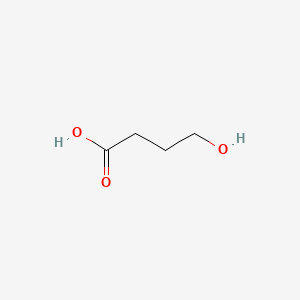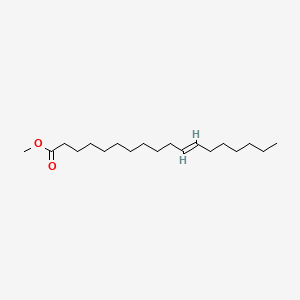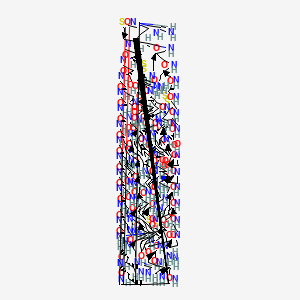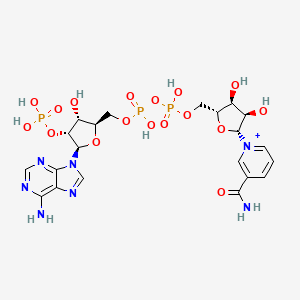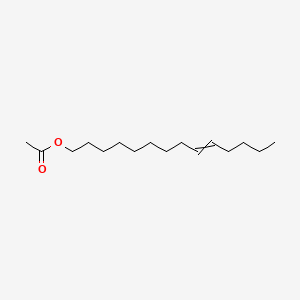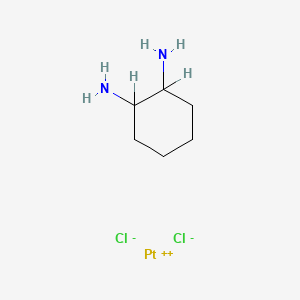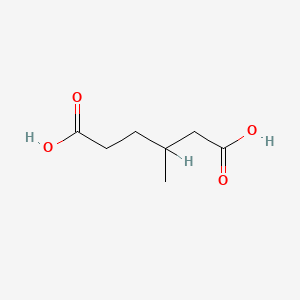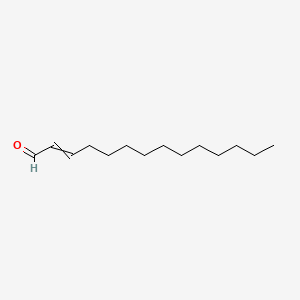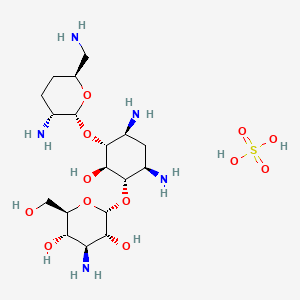
Dibekacin sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibekacin sulfate is an aminoglycoside antibiotic known for its potent antibacterial properties. It is a semisynthetic derivative of kanamycin, developed by Hamao Umezawa and collaborators for Meiji Seika . This compound is primarily used to target severe bacterial infections, especially those caused by Gram-negative bacteria . This compound is often reserved for situations where other antibiotics have failed or are deemed inappropriate due to resistance or allergy concerns .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibekacin sulfate is synthesized from kanamycin B through a series of chemical modifications. The process involves the removal of hydroxyl groups at specific positions on the kanamycin molecule, resulting in the formation of 3’,4’-dideoxykanamycin B . The synthesis typically involves the use of reagents such as hydrogen fluoride and various protective groups to achieve the desired modifications .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces kanamyceticus to produce kanamycin B, followed by chemical modification to obtain dibekacin . The process includes purification steps to remove impurities and ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Dibekacin sulfate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different functional groups to enhance its antibacterial properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen fluoride, sodium borohydride, and various protective groups . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives with enhanced antibacterial properties. These derivatives are often tested for their efficacy against resistant bacterial strains .
Scientific Research Applications
Dibekacin sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical modifications.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Used in clinical trials to evaluate its efficacy against multi-drug resistant bacterial strains.
Industry: Applied in the development of new antibiotics and antibacterial agents.
Mechanism of Action
Dibekacin sulfate exerts its antibacterial effects by inhibiting protein synthesis in bacteria. The compound binds irreversibly to the 30S subunit of bacterial ribosomes, disrupting the formation of the initiation complex and causing misreading of mRNA . This leads to the production of faulty proteins, ultimately resulting in bacterial cell death . The drug’s bactericidal nature makes it particularly effective against aerobic Gram-negative bacteria .
Comparison with Similar Compounds
Dibekacin sulfate is closely related to other aminoglycoside antibiotics such as gentamicin, tobramycin, and netilmicin . Compared to these compounds, this compound has unique structural modifications that render it effective against certain resistant bacterial strains . For example:
Gentamicin: Similar antibacterial spectrum but less effective against some resistant strains.
Tobramycin: Structurally similar and has a comparable antibacterial spectrum.
Netilmicin: Broader antibacterial spectrum and resistant to inactivation by certain bacterial enzymes.
Similar Compounds
- Gentamicin
- Tobramycin
- Netilmicin
- Amikacin
- Sisomicin
This compound’s unique structural modifications and potent antibacterial properties make it a valuable antibiotic in the fight against resistant bacterial infections.
Properties
CAS No. |
64070-13-9 |
|---|---|
Molecular Formula |
C18H39N5O12S |
Molecular Weight |
549.6 g/mol |
IUPAC Name |
4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4) |
InChI Key |
GXKUKBCVZHBTJW-UHFFFAOYSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
Canonical SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |
Related CAS |
93965-12-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



